molecular formula C10H8Cl2N2OS B251246 N-(4,5-dichloro-1,3-benzothiazol-2-yl)propanamide

N-(4,5-dichloro-1,3-benzothiazol-2-yl)propanamide

Cat. No.: B251246
M. Wt: 275.15 g/mol
InChI Key: SOXSPHSAFYWAON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,5-dichloro-1,3-benzothiazol-2-yl)propanamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(4,5-dichloro-1,3-benzothiazol-2-yl)propanamide is not fully understood. However, it has been shown to interact with proteins and enzymes in biological systems, leading to changes in cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells, suggesting its potential as an anti-tumor agent. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(4,5-dichloro-1,3-benzothiazol-2-yl)propanamide is its fluorescent properties, which make it a useful tool for imaging biological systems. However, its potential toxicity and limited solubility in aqueous solutions can be limitations for lab experiments.

Future Directions

There are several potential future directions for research on N-(4,5-dichloro-1,3-benzothiazol-2-yl)propanamide. One direction is to further investigate its anti-tumor properties and potential as a cancer therapy. Another direction is to study its neuroprotective effects in more detail and explore its potential as a therapeutic agent for neurodegenerative diseases. Additionally, further research could be done to optimize its synthesis method and improve its solubility in aqueous solutions.

Synthesis Methods

The synthesis of N-(4,5-dichloro-1,3-benzothiazol-2-yl)propanamide involves the reaction of 4,5-dichloro-2-aminobenzoic acid with thionyl chloride, followed by the addition of propanoyl chloride. The resulting product is then purified through recrystallization.

Scientific Research Applications

N-(4,5-dichloro-1,3-benzothiazol-2-yl)propanamide has been used in various scientific research applications. One notable use is as a fluorescent probe for the detection of hydrogen sulfide in biological systems. It has also been studied for its potential as an anti-tumor agent and as a therapeutic agent for neurodegenerative diseases.

Properties

Molecular Formula

C10H8Cl2N2OS

Molecular Weight

275.15 g/mol

IUPAC Name

N-(4,5-dichloro-1,3-benzothiazol-2-yl)propanamide

InChI

InChI=1S/C10H8Cl2N2OS/c1-2-7(15)13-10-14-9-6(16-10)4-3-5(11)8(9)12/h3-4H,2H2,1H3,(H,13,14,15)

InChI Key

SOXSPHSAFYWAON-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=NC2=C(S1)C=CC(=C2Cl)Cl

Canonical SMILES

CCC(=O)NC1=NC2=C(S1)C=CC(=C2Cl)Cl

Origin of Product

United States

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